molecular formula C33H54O5 B151940 Tocopherol succinate CAS No. 17407-37-3

Tocopherol succinate

Cat. No. B151940
CAS RN: 17407-37-3
M. Wt: 530.8 g/mol
InChI Key: IELOKBJPULMYRW-UHFFFAOYSA-N
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Description

Selective Cancer Cell Killing by α-Tocopheryl Succinate

α-Tocopheryl succinate has been identified as a vitamin E analogue with pro-apoptotic properties that selectively targets malignant or transformed cells, such as various haematopoietic and carcinoma cell lines, while sparing normal cells. This selective toxicity suggests a potential role for α-tocopheryl succinate in cancer therapy and prevention without significant side effects .

α-Tocopherol Succinate-Modified Chitosan as a Micellar Delivery System

The synthesis of α-tocopherol succinate-modified chitosan (CS-TOS) involves coupling reactions that introduce α-tocopherol groups into the chitosan polymer. This modification allows CS-TOS to self-aggregate into micelles in an aqueous medium, which can be used to deliver drugs like paclitaxel. The micelles exhibit favorable characteristics such as near-spherical shape, appropriate size, and positive zeta potential, which contribute to their effectiveness as a drug delivery system. The safety and potential of CS-TOS as a micellar carrier were confirmed through in vitro and in vivo evaluations .

Uptake of Intact TPGS by Human Cells

TPGS, a water-miscible form of vitamin E, is taken up intact by human cells, including fibroblasts, erythrocytes, and intestinal Caco-2 cells. The uptake process is temperature-dependent and does not require metabolic activity, suggesting a passive diffusion mechanism. The intracellular hydrolysis of TPGS releases free tocopherol, indicating that TPGS can serve as a delivery system for vitamin E .

Tocopherol Succinate: Modulation of Antioxidant Enzymes and Oncogene Expression

α-Tocopherol succinate (TS) has been shown to modulate the expression of antioxidant enzymes and oncogenes in bone marrow cells of irradiated mice. TS also enhances hematopoietic recovery by increasing colony-forming unit-spleen numbers and bone marrow cellularity. These findings support the radioprotective efficacy of TS and provide insight into its mechanisms of action .

Self-Assembly Structures and Cellular Uptake of Tocopherol Succinate Derivatives

Chemically synthesized tocopherol succinate derivatives with different polyethylene glycol chain lengths exhibit distinct self-assembly structures in water and varying cellular uptake patterns. The derivatives are metabolized into tocopherol succinate and tocopherol within cells, with the uptake and hydrolysis rates influenced by the chain length and physical structure of the compounds .

Enhanced Protective Effects Against Radiation-Induced Hematopoietic Injury

Succinate ester derivatives of tocopherols, including α-tocopheryl succinate, have been shown to enhance the protective effects against radiation-induced hematopoietic injury in mice. These derivatives act by inducing granulocyte colony-stimulating factor, promoting hematopoietic stem and progenitor cell recovery post-irradiation. The study highlights the potential of these compounds as radioprotective agents .

Lyophilised Liposome-Based Formulations of Alpha-Tocopheryl Succinate

A stable lyophilised liposome-based formulation of alpha-tocopheryl succinate (alpha-TOS) has been developed for medical applications. The formulation maintains the size distribution, lipid content, and alpha-TOS content during storage, indicating good physical and chemical stability. This preparation could be used in clinical medicine .

Mechanism of Mitochondrial Inhibition and Superoxide Radical Production

Tocopheryl succinate esters, such as α-tocopheryl succinate (α-TOS), exhibit proapoptotic activity in cancer cells through mitochondrial inhibition and subsequent superoxide radical production. The study compares the effects of different tocopheryl succinate esters on mitochondrial respiratory chain activity and superoxide production, suggesting that complex II and III interactions are involved in the mechanism of α-TOS .

Synthesis of Tocopheryl Succinate Phospholipid Conjugates

Tocopheryl succinates (TOSs) are cytotoxic against many cancer cells. The synthesis of novel phospholipids, including TOS phospholipid conjugates, has been explored. These studies have shown that TOS conjugates are poor substrates for secretory phospholipase A2, whereas phospholipids with alkyl and phenyl succinate moieties are hydrolyzed to a high extent .

X-ray and Natural Bond Orbital Structural Study

The X-ray structure of α-tocopheryl succinate (α-TOS) and related compounds has been determined, revealing differences in planarity and conformation. The study also includes a natural bond orbital analysis, which provides insights into the interactions between the phenolic oxygen and the aromatic system in these compounds. The findings contribute to understanding the mechanism of action and the role of the succinic moiety in the biological activity of α-TOS10.

Scientific Research Applications

Radioprotection and Hematopoietic Recovery

Tocopherol succinate has been explored for its radioprotective properties. In a study, α-tocopherol succinate (TS) was found to modulate the expression of antioxidant enzymes and oncogenes in irradiated mice. It also facilitated the recovery and repopulation of hematopoietic stem cells, indicating its potential as a radioprotective agent (Singh et al., 2011).

Selective Cancer Cell Killing

α-Tocopheryl succinate has demonstrated a selective ability to kill cells with a malignant or transformed phenotype while being non-toxic to normal cells. This property points to its potential in cancer therapy and prevention, highlighting its selective toxicity towards cancerous cells without significant side effects (Neuzil et al., 2001).

Enhanced Anticancer Efficacy

Research has shown that α-tocopheryl succinate, when conjugated with polyethylene glycol (TPGS), exhibits enhanced anticancer activity. TPGS was more effective than TOS at inducing apoptosis and generating reactive oxygen species in cancer cells, suggesting that it may provide an effective way to improve the therapeutic efficacy of anticancer drugs (Youk et al., 2005).

Lipid Peroxidation and Cell Protection

Studies have investigated the effects of α-tocopherol and tocopherol succinate on lipid peroxidation, indicating that tocopherol succinate could be more effective than tocopherol in preventing lipid peroxidation during certain conditions. This property is significant in understanding its role in cellular protection and therapeutic applications (Almeida & Ball, 2005).

Pharmaceutical Applications

The advancement in the application of tocopherol succinate, specifically D-α-tocopherol polyethylene glycol 1000 succinate (TPGS), has been noted in pharmaceutical preparations and clinical treatment. TPGS has been used as a solubilizer, absorption enhancer, emulsifier, and vehicle for controlled drug delivery, highlighting its multifaceted roles in pharmaceutics (Yong-xin, 2006).

Personalized Radioproteomics

Tocopherol succinate's radioprotectant properties have been explored in the context of personalized medicine. A study on CD34-positive stem cells showed that tocopherol succinate could protect against radiation-induced damage, suggesting its potential use in personalized radioproteomics for radioprotection (Srivastava et al., 2015).

Future Directions

Tocopherol succinate has been studied for its potential anti-cancer properties . There is ongoing research into the potential of tocopherol succinate in cancer treatment studies . Additionally, tocopherol succinate is being studied for its role in cell signaling .

properties

IUPAC Name

4-oxo-4-[[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl]oxy]butanoic acid
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InChI

InChI=1S/C33H54O5/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-33(8)21-19-28-27(7)31(25(5)26(6)32(28)38-33)37-30(36)18-17-29(34)35/h22-24H,9-21H2,1-8H3,(H,34,35)
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

IELOKBJPULMYRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H54O5
Record name D-ALPHA-TOCOPHERYL ACID SUCCINATE
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DSSTOX Substance ID

DTXSID90859862
Record name 4-Oxo-4-{[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-yl]oxy}butanoic acid
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Molecular Weight

530.8 g/mol
Source PubChem
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Physical Description

D-alpha-tocopheryl acid succinate is a white powder. (NTP, 1992), Solid
Record name D-ALPHA-TOCOPHERYL ACID SUCCINATE
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Record name alpha-Tocopherol succinate
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992)
Record name D-ALPHA-TOCOPHERYL ACID SUCCINATE
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Product Name

Tocopherol succinate

CAS RN

4345-03-3, 17407-37-3
Record name D-ALPHA-TOCOPHERYL ACID SUCCINATE
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Record name Vitamin E succinate
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Record name 4-Oxo-4-{[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-yl]oxy}butanoic acid
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Record name [3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl] hydrogen succinate
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Record name alpha-Tocopherol succinate
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Melting Point

169 to 171 °F (NTP, 1992), 76 - 77 °C
Record name D-ALPHA-TOCOPHERYL ACID SUCCINATE
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Record name alpha-Tocopherol succinate
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,360
Citations
VK Singh, DS Brown, TC Kao - International Immunopharmacology, 2009 - Elsevier
… Earlier we have demonstrated the radioprotective efficacy of the succinate ester of α-tocopherol (α-tocopherol succinate, TS). CD2F1 mice were injected subcutaneously with 400mg/kg …
Number of citations: 56 www.sciencedirect.com
J Almeida, BA Ball - Animal reproduction science, 2005 - Elsevier
… and its ester, α tocopherol succinate, on lipid peroxidation … , 100 or 500 μM), dl-α tocopherol succinate (5, 25, 100 or 500 … 100 μM), dl-α-tocopherol succinate (50 and 100 μM) or ethanol (…
Number of citations: 121 www.sciencedirect.com
R Carini, G Poli, MU Dianzani, SP Maddix… - Biochemical …, 1990 - Elsevier
The antioxidant activity of α-tocopherol polyethylene glycol 1000 succinate (TPGS) and of α-tocopherol succinate (TS) has been examined in isolated hepatocytes and microsomal …
Number of citations: 105 www.sciencedirect.com
CW Wei, YL Yu, YH Chen, YT Hung… - Oncology …, 2019 - spandidos-publications.com
… tocopherol succinate‑treated cells. Furthermore, high‑dose MTX enhanced α‑tocopherol succinate‑induced anticancer activity; however, low‑dose MTX inhibited α‑tocopherol succinate‑…
Number of citations: 42 www.spandidos-publications.com
P Ottino, JR Duncan - Free Radical Biology and Medicine, 1997 - Elsevier
Numerous studies have proposed a radical or oxidant involvement in a number of degenerative diseases such as cancer. This has led to suggestions that the supplementation of …
Number of citations: 124 www.sciencedirect.com
SK Jensen, RM Engberg… - The Journal of nutrition, 1999 - academic.oup.com
… -tocopherol succinate was significantly lower than that of the acetate ester. The mean (± SD) apparent absorption coefficient for all-rac-α-tocopherol succinate … to α-tocopherol succinate. …
Number of citations: 101 academic.oup.com
N Liang, S Sun, X Li, H Piao, H Piao, F Cui… - International journal of …, 2012 - Elsevier
… In consideration of that, α-tocopherol succinate was introduced to the polymer. In this study, we developed the polymeric micelle system of α-tocopherol succinate-modified chitosan (CS-…
Number of citations: 94 www.sciencedirect.com
PK Singh, SY Wise, EJ Ducey… - Radiation …, 2012 - meridian.allenpress.com
… The purpose of this study was to elucidate the role of α-tocopherol succinate (α-TS) in protecting mice from gastrointestinal syndrome induced by total-body irradiation. CD2F1 mice …
Number of citations: 72 meridian.allenpress.com
VK Singh, DS Brown, TC Kao - International journal of radiation …, 2010 - Taylor & Francis
Purpose: The purpose of this study was to further elucidate the role of granulocyte-colony stimulating factor (G-CSF)-induced in response to α-tocopherol succinate (TS) administration …
Number of citations: 77 www.tandfonline.com
N Duhem, F Danhier, V Pourcelle… - Bioconjugate …, 2014 - ACS Publications
… -α-tocopherol succinate through an amide bond to form N-doxorubicin−α-d-tocopherol succinate (… We similarly synthesized TPGS 2000 by linking tocopherol succinate to PEG of a molar …
Number of citations: 86 pubs.acs.org

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